molecular formula C8H7ClFNO4S B8564481 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid

2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid

Cat. No.: B8564481
M. Wt: 267.66 g/mol
InChI Key: OEOVCGLDCFQYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H7ClFNO4S. It is a derivative of benzoic acid and contains chloro, fluoro, and sulfonyl groups, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to form the corresponding amine. This amine is then sulfonylated using methylamine and a sulfonyl chloride reagent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7ClFNO4S

Molecular Weight

267.66 g/mol

IUPAC Name

2-chloro-4-fluoro-5-(methylsulfamoyl)benzoic acid

InChI

InChI=1S/C8H7ClFNO4S/c1-11-16(14,15)7-2-4(8(12)13)5(9)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

OEOVCGLDCFQYML-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.02 g (73.4 mmol) of 2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid was added as a solid to a cooled solution of 10.5 mL of methylamine (40% aqueous solution, 293.6 mmol) in 400 mL of water. Reaction was monitored by LC/MS and complete after one hour. The reaction was acidified to pH=1 with concentrated HCl, and solid precipitated out. Product was obtained by filtration. 17.54 g obtained as a pale tan solid (89% yield). 1H NMR (300 MHz, DMSO-d6) δ13.83-14.01 (br, 1H), 8.21-8.26 (d, 1H, J=9.11 Hz), 7.98-8.03 (q, 1H, J=4.82), 7.88-7.92 (d, 1H, J=9.11 Hz), 2.55-2.56 (d, 3H, J=4.82 Hz).
Name
2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods II

Procedure details

At 0° C., to a stirred ice-water suspension (˜200 mL) of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid was slowly added a precooled 40% methylamine (13 mL). The reaction mixture was then stirred for 2 hours before being acidified to pH˜2. The desired product was precipitated and filtered out. After being dried overnight, the pure 2-chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid was obtained as white solid (9.8 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step One

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